molecular formula C22H16O3 B8726587 Methanone, (4-methoxyphenyl)(2-phenyl-3-benzofuranyl)- CAS No. 55877-35-5

Methanone, (4-methoxyphenyl)(2-phenyl-3-benzofuranyl)-

Cat. No. B8726587
CAS RN: 55877-35-5
M. Wt: 328.4 g/mol
InChI Key: GDBOCNHOGRNDJM-UHFFFAOYSA-N
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Description

Methanone, (4-methoxyphenyl)(2-phenyl-3-benzofuranyl)- is a useful research compound. Its molecular formula is C22H16O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone, (4-methoxyphenyl)(2-phenyl-3-benzofuranyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (4-methoxyphenyl)(2-phenyl-3-benzofuranyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

55877-35-5

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

(4-methoxyphenyl)-(2-phenyl-1-benzofuran-3-yl)methanone

InChI

InChI=1S/C22H16O3/c1-24-17-13-11-15(12-14-17)21(23)20-18-9-5-6-10-19(18)25-22(20)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

GDBOCNHOGRNDJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(OC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled (ice bath) mixture of 7.81 g. (0.040 mol.) of 2-phenylbenzofuran and 7.0 g. (0.041 mol.) of p-anisoyl chloride in 100 ml. of methylene chloride is added dropwise 28.7 g. (0.11 mol.) of stannic chloride. The reaction mixture is allowed to warm to ambient temperature, then stirred for 2 hours. Water is slowly added to the mixture and it is stirred an additional 30 minutes. The layers are separated and the organic phase is washed with water until the washings are neutral, dried (MgSO4) and concentrated to give 3-(4-methoxybenzoyl)-2-phenylbenzofuran.
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
0.041 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stannic chloride
Quantity
0.11 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Phenylbenzofuran (7.81 g., 0.040 mol.) was acylated with 7.0 g. (0.041 mol.) of anisoyl chloride according to the procedure described in Example 10 to give 2-phenyl-3-(4'-methoxybenzoyl)benzofuran.
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
0.041 mol
Type
reactant
Reaction Step Two

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